trans-1-Bromo-2-acetoxy-cyclobutane
CAS No.: 64940-58-5
Cat. No.: VC6993541
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64940-58-5 |
|---|---|
| Molecular Formula | C6H9BrO2 |
| Molecular Weight | 193.04 |
| IUPAC Name | [(1R,2R)-2-bromocyclobutyl] acetate |
| Standard InChI | InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1 |
| Standard InChI Key | NJWFQAGXUFLHDF-PHDIDXHHSA-N |
| SMILES | CC(=O)OC1CCC1Br |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Configuration
The trans-configuration of the bromine and acetoxy groups on the cyclobutane ring is central to the compound’s reactivity. The IUPAC name, [(1R,2R)-2-bromocyclobutyl] acetate, reflects the absolute stereochemistry at the 1 and 2 positions. The cyclobutane ring adopts a puckered conformation to alleviate angular strain, with the bromine and acetoxy groups occupying equatorial positions to minimize steric hindrance .
The Standard InChI (InChI=1S/C6H9BrO2/c1-4(8)9-6-3-2-5(6)7/h5-6H,2-3H2,1H3/t5-,6-/m1/s1) and SMILES (CC(=O)OC1CCC1Br) notations provide unambiguous representations of the molecule’s connectivity and stereochemistry.
Comparative Analysis of Cis and Trans Isomers
The cis isomer of 1-bromo-2-acetoxy-cyclobutane remains less studied, but analogous systems, such as 1,2-bisaryloxy perfluorocyclobutanes, demonstrate stark differences in solid-state behavior. For example, cis-1,2-bis(4-bromophenoxy)hexafluorocyclobutane exhibits an 88° aryl dihedral angle, whereas the trans isomer shows a 12° angle, significantly impacting crystallinity and thermal stability . These findings underscore the importance of stereochemistry in dictating physicochemical properties, a principle directly applicable to trans-1-bromo-2-acetoxy-cyclobutane .
Table 1: Key Physicochemical Properties of trans-1-Bromo-2-acetoxy-cyclobutane
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | [(1R,2R)-2-bromocyclobutyl] acetate |
| Density | Not reported |
| Boiling Point | Not reported |
| Solubility | Not available |
| Flash Point | Not reported |
Synthesis and Manufacturing
Classical Synthetic Routes
The synthesis typically begins with cyclobutane derivatives. One approach involves the bromination of trans-2-acetoxy-cyclobutanol using phosphorus tribromide (PBr₃) in anhydrous dichloromethane. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is replaced by bromine with inversion of configuration, preserving the trans-stereochemistry.
Alternative methods include the acetoxylation of trans-1-bromo-cyclobutane-2-ol using acetic anhydride in the presence of a catalytic base, such as pyridine. This two-step process ensures high regioselectivity and yield, though optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize ring-opening side reactions .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 1-position is highly susceptible to nucleophilic attack. In polar aprotic solvents like dimethylformamide (DMF), substitution reactions with amines (e.g., piperidine) or alkoxides yield trans-2-acetoxy-cyclobutane derivatives. The trans-configuration is retained due to the steric protection provided by the acetoxy group, which hinders epimerization .
Ring-Opening Reactions
Under basic conditions (e.g., NaOH in ethanol), the cyclobutane ring undergoes strain-driven opening. For example, hydrolysis of the acetoxy group generates trans-1-bromo-cyclobutane-2-ol, which further decomposes to form 1,3-butadiene derivatives. This reactivity parallels that of trans-1-bromo-3-methylcyclohexane, where ring-opening yields allylic bromides .
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The acetoxy methyl group resonates as a singlet at δ 2.05 ppm. Cyclobutane protons appear as multiplet signals between δ 1.8–2.5 ppm due to ring strain-induced diastereotopicity .
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¹³C NMR: The carbonyl carbon of the acetate group is observed at δ 170.2 ppm, while the brominated carbon (C1) appears downfield at δ 52.3 ppm .
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Mass Spectrometry (GC-MS):
The molecular ion peak ([M]⁺) at m/z 193.04 confirms the molecular weight. Fragmentation patterns include loss of Br- (m/z 114) and CH₃COO- (m/z 134).
X-ray Crystallography
Single-crystal X-ray analysis of related trans-cyclobutane derivatives (e.g., 1,2-bis(4-bromophenoxy)hexafluorocyclobutane) reveals planar aryl groups with dihedral angles <15°, contrasting sharply with cis isomers (>80°). These structural insights validate the trans-configuration’s role in stabilizing crystalline lattices .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s ability to undergo stereospecific substitutions makes it valuable for synthesizing β-lactam antibiotics and cyclobutane-containing anticancer agents. For example, coupling with penicillin precursors via Buchwald–Hartwig amination has been explored for novel antibiotic development .
Materials Science
In polymer chemistry, trans-1-bromo-2-acetoxy-cyclobutane serves as a crosslinking agent for epoxy resins. Its rigid cyclobutane core enhances thermal stability, while the bromine atom facilitates radical-initiated polymerization .
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